Predicted Stability and Reactivity Profile Compared to Polyfluorinated Analogs
A fundamental mechanism study established that the protodeboronation half-life of arylboronic acids in aqueous base varies by nine orders of magnitude depending on fluorine substitution pattern [1]. While the exact half-life for (3-(((Benzyloxy)carbonyl)amino)-4-fluorophenyl)boronic acid has not been reported, its mono-fluorinated, non-ortho-substituted core suggests intermediate stability between the highly unstable pentafluorophenylboronic acid (half-life <3 ms at 70 °C, pH >13) and non-fluorinated phenylboronic acid [1]. This places it in a regime where standard Suzuki-Miyaura coupling conditions are viable without the need for specialized low-temperature precatalyst systems required for polyfluorinated analogs [2]. The Cbz-protected amine does not introduce the extreme electron-withdrawing effects that render polyfluorophenylboronic acids 'especially challenging coupling partners' [3].
| Evidence Dimension | Protodeboronation half-life under basic conditions |
|---|---|
| Target Compound Data | Not directly measured; inferred to be orders of magnitude greater than polyfluorophenylboronic acids. |
| Comparator Or Baseline | Pentafluorophenylboronic acid: half-life <3 ms; Phenylboronic acid: orders of magnitude more stable. |
| Quantified Difference | Half-life spans nine orders of magnitude across C6HnF(5-n)B(OH)2 isomers [1]. |
| Conditions | pH >13 in aqueous-dioxane at 70 °C [1]. |
Why This Matters
A user selecting this compound over a polyfluorophenylboronic acid avoids the need for specialized, low-temperature coupling protocols and the risk of rapid reagent decomposition, streamlining process development.
- [1] Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165. View Source
- [2] Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. View Source
- [3] Kinzel, T., Zhang, Y., & Buchwald, S. L. (2012). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. View Source
